molecular formula C11H11NO2 B14377648 4-Cyano-2-propylbenzoic acid CAS No. 87979-39-3

4-Cyano-2-propylbenzoic acid

Cat. No.: B14377648
CAS No.: 87979-39-3
M. Wt: 189.21 g/mol
InChI Key: MZVSJUHNNAEUHG-UHFFFAOYSA-N
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Description

4-Cyano-2-propylbenzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a propyl group (–C3H7) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-2-propylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-propylbenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (–NO2) at the desired position, which is then reduced to an amino group (–NH2). Finally, the amino group is converted to a cyano group using reagents such as sodium cyanide (NaCN) under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-propylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the cyano group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Cyano-2-propylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-2-propylbenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.

    4-Cyano-2-ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

4-Cyano-2-propylbenzoic acid is unique due to the specific combination of the cyano and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

87979-39-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-cyano-2-propylbenzoic acid

InChI

InChI=1S/C11H11NO2/c1-2-3-9-6-8(7-12)4-5-10(9)11(13)14/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

MZVSJUHNNAEUHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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